molecular formula C8H7N3O2 B1412296 Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate CAS No. 1256786-55-6

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B1412296
CAS No.: 1256786-55-6
M. Wt: 177.16 g/mol
InChI Key: ZLXUPRAKJJCQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystal Structure Determination

The molecular geometry of methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been characterized through systematic crystallographic investigation. The compound exhibits a planar bicyclic structure with the pyrazole ring fused to a pyridine ring in a [3,4-b] configuration. The molecular formula C8H7N3O2 indicates the presence of three nitrogen atoms within the heterocyclic framework, with the methyl carboxylate substituent positioned at the 6-position of the pyridine ring.

X-ray diffraction studies of related pyrazolopyridine compounds demonstrate that the fused ring system maintains planarity with minimal deviation. Crystal structure analysis reveals that the dihedral angle between the pyrazole and pyridine rings typically ranges from 1.76° to 3.81°, indicating excellent coplanarity of the bicyclic framework. The structural integrity of the compound is maintained through the electron delocalization across the aromatic system.

Molecular Dimensions and Bond Parameters

Precise crystallographic measurements provide detailed bond length and angle data for the pyrazolopyridine core structure. The carbon-nitrogen bond distances within the heterocyclic rings conform to standard aromatic values, with C-N bonds measuring approximately 1.33-1.35 Å and C-C bonds ranging from 1.38-1.40 Å. The carboxylate ester functionality exhibits characteristic bond parameters, with the carbonyl C=O distance measuring approximately 1.21 Å and the ester C-O bond length around 1.34 Å.

The molecular geometry demonstrates that the methyl ester group adopts a planar conformation relative to the pyridine ring, facilitating electronic conjugation between the aromatic system and the carbonyl functionality. This geometric arrangement influences both the compound's spectroscopic properties and its potential for intermolecular interactions.

Collision Cross Section Analysis

Advanced analytical techniques provide insight into the compound's three-dimensional structure through collision cross section measurements. The predicted collision cross section values for various ionization states reveal important structural information:

Adduct m/z Predicted Collision Cross Section (Ų)
[M+H]+ 178.06111 134.5
[M+Na]+ 200.04305 147.4
[M+NH4]+ 195.08765 141.5
[M+K]+ 216.01699 144.2
[M-H]- 176.04655 133.8
[M+Na-2H]- 198.02850 140.4

Properties

IUPAC Name

methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-4-9-11-7(5)10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXUPRAKJJCQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256786-55-6
Record name Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The core heterocycle is typically synthesized via a multicomponent approach involving:

  • Starting materials: 2-chloropyridine derivatives and hydrazine derivatives
  • Reaction conditions: Microwave irradiation under solvent-free conditions, or conventional reflux in suitable solvents such as ethanol or DMSO

Example Procedure:

  • React 2-chloropyridine with hydrazine monohydrate under microwave irradiation at 250°C for 15 minutes, yielding the pyrazolo[3,4-b]pyridine scaffold (compounds similar to 6a–6e in recent studies).

  • Alternatively, a multicomponent reaction involving 2-aminopyridines, α-ketoesters, and hydrazines under solvent-free microwave conditions can generate the core heterocycle efficiently.

Esterification to Obtain Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

The final step involves converting the carboxylic acid derivative into the methyl ester:

  • Method: Fischer esterification using methanol and catalytic acid (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.

  • Alternative: Direct methylation of the carboxylic acid using diazomethane or methyl iodide, which offers milder conditions and high selectivity.

Example:

  • React the acid intermediate with excess methanol in the presence of a catalytic amount of sulfuric acid at reflux temperature (~65°C) for several hours to afford the methyl ester with yields exceeding 90%.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Yield Notes
Core synthesis 2-chloropyridine + hydrazine Microwave, solvent-free, 250°C, 15 min ~90% Rapid heterocycle formation
Bromination NBS Room temperature, mild, in DMSO ~85% Selective at 6-position
Carboxylation CO₂ or derivatives Basic conditions, in DMSO or alcohol ~80-85% Functionalization at brominated site
Esterification Methanol + H₂SO₄ Reflux, 65°C, 4-6 h >90% Final methyl ester formation

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization or biological studies.

Reagents/Conditions Product Yield Reference
NaOH, MeOH/H<sub>2</sub>O (3:1), 60°C, 4 h1H-Pyrazolo[3,4-b]pyridine-6-carboxylic acid54.2%

This hydrolysis is pH-dependent and proceeds via nucleophilic acyl substitution. The carboxylic acid derivative is often utilized in coupling reactions to form amides or esters with enhanced pharmacological properties.

Nucleophilic Substitution Reactions

The ester group can participate in nucleophilic substitutions, enabling the introduction of diverse substituents. For example:

Aminolysis

Reaction with primary or secondary amines generates amide derivatives, which are common in drug discovery.

Reagents/Conditions Product Notes Reference
Amine, PyBop, DMF, RT1H-Pyrazolo[3,4-b]pyridine-6-carboxamideRequires prior hydrolysis to carboxylic acid

Cross-Coupling Reactions

The pyrazolo-pyridine core can undergo palladium-catalyzed cross-coupling reactions when functionalized with appropriate leaving groups (e.g., halogens or boronates). While the parent compound lacks these groups, synthetic precursors or derivatives enable such transformations:

Suzuki-Miyaura Coupling

Reagents/Conditions Substrate Product Reference
Bis(pinacolato)diboron, Pd(OAc)<sub>2</sub>, X-Phos, KOAc, dioxane, 100°C, 14 hHalogenated pyrazolo-pyridine derivativeAryl/heteroaryl-substituted pyrazolo-pyridine

Note: The parent compound requires halogenation (e.g., bromination at C3 or C5) to participate in these reactions.

Halogenation

Reagents/Conditions Position Product Reference
NBS, DMF, 0°C → RTC33-Bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Halogenated derivatives serve as intermediates for cross-coupling or nucleophilic substitution.

Reduction Reactions

The ester group can be reduced to a primary alcohol, though this is less commonly reported:

Reagents/Conditions Product Notes Reference
LiAlH<sub>4</sub>, anhydrous THF, 0°C → RT6-(Hydroxymethyl)-1H-pyrazolo[3,4-b]pyridineRequires careful control to avoid over-reduction

Biological Derivatization

The compound’s ester group is metabolically labile, often hydrolyzed in vivo to the active carboxylic acid form. This property is exploited in prodrug design for improved bioavailability .

Scientific Research Applications

Biological Activities

Research indicates that methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate exhibits notable biological activities, making it a candidate for drug development. Key areas of interest include:

  • Anti-inflammatory Properties : In vitro studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, positioning it as a potential anti-inflammatory agent .
  • Analgesic Effects : Its interaction with pain signaling pathways indicates possible applications in pain management .
  • Neurological Applications : The compound may modulate neurotransmitter systems, which could lead to therapeutic applications for neurological disorders .

Case Study 1: Anti-Diabetic Activity

A study explored the anti-diabetic potential of derivatives based on pyrazolo[3,4-b]pyridine scaffolds. The synthesized compounds were screened for their ability to inhibit the α-amylase enzyme, a key target in diabetes management. Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that this compound could be a valuable scaffold for developing anti-diabetic agents .

Case Study 2: Kinase Inhibitors

Research has demonstrated the effectiveness of pyrazolo[3,4-b]pyridine derivatives as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. This compound derivatives were synthesized and evaluated for their inhibitory activity against TRKA. The findings highlighted their potential as therapeutic agents in oncology .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogues

The pyrazolo[3,4-b]pyridine core allows diverse substitutions at positions 1, 3, 4, and 6, leading to variations in physicochemical properties, synthetic accessibility, and biological activity. Below is a comparative analysis with key analogues:

Positional Isomers of Pyrazolo-Pyridine Carboxylates

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate [3,4-b]pyridine 6-COOCH₃ C₈H₇N₃O₂ 177.16 Reference compound
Methyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate [3,4-c]pyridine 3-COOCH₃ C₈H₇N₃O₂ 177.16 Altered ring fusion reduces π-stacking potential
Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate [4,3-b]pyridine 6-COOCH₃ C₈H₇N₃O₂ 177.16 Regioisomerism affects binding to ATP pockets

Key Insight : Positional isomerism significantly impacts molecular interactions. For example, the [3,4-b] isomer is more commonly used in kinase inhibitors due to optimal steric compatibility with target enzymes.

Substituted Derivatives of the [3,4-b]Pyridine Core

A. Methyl 4-Chloro-3-Cyclobutyl-1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-b]Pyridine-6-Carboxylate
  • CAS: Not explicitly listed (see synthesis in )
  • Molecular Formula : C₂₀H₁₇ClFN₃O₂
  • Key Features : Chlorine at position 4 and cyclobutyl at position 3 enhance electrophilicity and rigidity. The 4-fluorophenyl group improves lipophilicity (logP ~3.5 predicted) .
  • Applications : Intermediate in cystic fibrosis correctors (e.g., GLPG2737) .
B. 3-Cyclopropyl-1-(4-Fluorophenyl)-6-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
  • CAS : 1011398-81-4
  • Molecular Formula : C₁₇H₁₄FN₃O₂
  • Key Features : Carboxylic acid at position 4 increases polarity (clogP ~2.1) compared to the methyl ester. The cyclopropyl group enhances metabolic stability .
C. 1-(4-Fluorophenyl)-3,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carbohydrazide
  • CAS : 937598-58-8
  • Molecular Formula : C₁₆H₁₅FN₆O

Functional Group Modifications

Functional Group Example Compound Impact on Properties
Methyl Ester This compound Improved permeability; prodrug potential
Carboxylic Acid 3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl derivative Higher solubility; direct target engagement
Carbohydrazide 1-(4-Fluorophenyl)-3,6-dimethyl carbohydrazide Enhanced hydrogen bonding; antiviral applications

Biological Activity

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and synthesis methods.

Overview of this compound

This compound is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This class of compounds has been extensively studied for their pharmacological properties, including anti-cancer, anti-diabetic, and antibacterial activities. The structure of the compound allows for various modifications that can enhance its biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves the condensation of pyrazole derivatives with appropriate carbonyl compounds. Various methods have been reported in the literature:

  • Modified Doebner Method : This method has been used to synthesize derivatives with improved yields under solvent-free conditions, eliminating the need for time-consuming refluxing steps and purification processes .
  • Suzuki Cross-Coupling Reaction : This approach has facilitated the derivatization of pyrazolo compounds with electronically diverse aryl boronic acids, leading to a variety of active derivatives .

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that compounds containing the pyrazolo structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. For instance, certain derivatives exhibited significant apoptosis-inducing activity at concentrations as low as 1.0 μM .
CompoundCell LineIC50 (μM)
7dMDA-MB-2311.0
7hMDA-MB-2312.5
10cHepG210.0

Antidiabetic Activity

The compound has also been evaluated for its anti-diabetic potential through inhibition of the α-amylase enzyme:

  • α-Amylase Inhibition : Several derivatives demonstrated significant inhibitory effects on α-amylase activity, with IC50 values comparable to or better than standard drugs like acarbose. For example, one derivative showed an IC50 value of 5.20μM5.20\mu M, indicating strong potential as an anti-diabetic agent .
CompoundIC50 (μM)
6b5.21
6c5.18
Acarbose0.26

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound:

  • Broad-Spectrum Activity : Compounds in this class have demonstrated efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating bacterial infections .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Microtubule Destabilization : Some derivatives have been shown to disrupt microtubule assembly in cancer cells, leading to apoptosis .
  • Enzyme Inhibition : The inhibition of enzymes like α-amylase is crucial for its anti-diabetic effects. Molecular docking studies suggest specific interactions between the compound and enzyme active sites .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential and mechanisms of action:

  • Study on Anticancer Activity : A series of pyrazolo derivatives were screened for their effects on MDA-MB-231 cells. The most effective compounds induced morphological changes and increased caspase activity, confirming their role in apoptosis .
  • Anti-Diabetic Screening : A study evaluated several synthesized derivatives for α-amylase inhibition and found that most exhibited promising activity with minor differences in IC50 values .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole-5-amines with acrylate derivatives. For example, refluxing 1-methyl-3-phenyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene using trifluoroacetic acid (TFA) as a catalyst yields analogous pyrazolo[3,4-b]pyridines . Optimization involves adjusting molar ratios, solvent choice (e.g., toluene vs. acetonitrile), and catalyst loading (e.g., 30 mol% TFA). Monitoring reaction progress via TLC or HPLC is critical.

Q. How can NMR spectroscopy be used to confirm the structure of this compound?

  • Methodology : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for structural confirmation. Key signals include:

  • The methyl ester group (δ\delta ~3.9 ppm in 1H^{1}\text{H} NMR; δ\delta ~52 ppm in 13C^{13}\text{C} NMR).
  • Pyrazole and pyridine ring protons (δ\delta 7.0–8.5 ppm) .
  • Carbonyl resonance (δ\delta ~165 ppm for the ester group). Cross-peaks in 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in aromatic regions.

Q. What purity standards are recommended for this compound in biological assays?

  • Methodology : High purity (>95%) is critical to avoid interference in assays. Techniques include:

  • Recrystallization from ethanol or methanol.
  • Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures).
  • HPLC purification using C18 columns and acetonitrile/water gradients . Purity should be verified via 1H^{1}\text{H} NMR (integration of impurities <5%) and LC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Systematic analysis of variables is key:

  • Catalyst screening : Compare TFA with alternatives like p-toluenesulfonic acid or Lewis acids (e.g., ZnCl2_2) .
  • Temperature control : Microwave-assisted synthesis may improve yields vs. traditional reflux .
  • Byproduct analysis : Use GC-MS or LC-HRMS to identify side products (e.g., dimerization or oxidation artifacts).

Q. What strategies are effective for introducing substituents at the 4-position of the pyrazolo[3,4-b]pyridine core?

  • Methodology : Substituents can be introduced via:

  • Electrophilic aromatic substitution : Halogenation (e.g., NBS in DMF) followed by Suzuki-Miyaura coupling .
  • Pre-functionalized precursors : Use methylthio-acrylate derivatives to install sulfur-containing groups, which can be oxidized to sulfoxides or displaced via nucleophilic substitution .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Validate with experimental IC50_{50} values from enzyme inhibition assays .
  • QSAR modeling : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es_s) with activity data to design optimized analogs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Key considerations include:

  • Solvent selection : Replace toluene with safer solvents (e.g., cyclopentyl methyl ether) for large-scale reactions.
  • Purification scalability : Transition from column chromatography to crystallization or continuous flow systems.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Re-evaluate docking parameters : Adjust protonation states or solvation models.
  • Experimental validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
  • Metabolite screening : Check for rapid in vitro degradation using LC-MS, which may explain low activity .

Q. What analytical techniques are recommended for stability studies of this compound?

  • Methodology :

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (1–13).
  • Stability-indicating HPLC : Monitor degradation products with UV/Vis or MS detection .
  • Solid-state analysis : Use DSC or TGA to assess thermal stability and polymorphic transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.